N-Carbobenzoxy-2-nitrobenzenesulfonamide
Overview
Description
N-Carbobenzoxy-2-nitrobenzenesulfonamide, also known as N-Cbz-2-nitrobenzenesulfonamide, is a chemical compound with the molecular formula C14H12N2O6S . It has a molecular weight of 336.318 g/mol .
Molecular Structure Analysis
The IUPAC name for N-Carbobenzoxy-2-nitrobenzenesulfonamide is benzyl N-(2-nitrophenyl)sulfonylcarbamate . The SMILES representation is C1=CC=C(C=C1)COC(=O)NS(=O)(=O)C2=CC=CC=C2N+[O-] .Physical And Chemical Properties Analysis
N-Carbobenzoxy-2-nitrobenzenesulfonamide is a white crystalline powder . It has a melting point of 145°C .Scientific Research Applications
Versatile Means for Preparation of Secondary Amines and Protection of Amines
N-Carbobenzoxy-2-nitrobenzenesulfonamide is utilized in the synthesis of secondary amines. For instance, nitrobenzenesulfonamides, which are closely related compounds, undergo smooth alkylation to yield N-alkylated sulfonamides, offering a versatile method for amine protection and preparation (Fukuyama et al., 1995).
Electrophilic Nitrogen Source for Direct Diamination
As an electrophilic nitrogen source, derivatives of N-Carbobenzoxy-2-nitrobenzenesulfonamide, such as N,N-dichloro-o-nitrobenzenesulfonamide, have been found effective for the direct diamination of alpha,beta-unsaturated ketones, which is a valuable method in organic synthesis (Pei et al., 2003).
Synthesis of Advanced Intermediates for Nitrogenous Heterocycles
N-Benzyl-2-nitrobenzenesulfonamides, similar to N-Carbobenzoxy-2-nitrobenzenesulfonamide, are used in base-mediated intramolecular arylation to yield benzhydrylamines, serving as advanced intermediates for the synthesis of nitrogenous heterocycles (Kisseljova et al., 2014).
Role in Synthesis of Carbonic Anhydrase Inhibitors
Compounds like 4-chloro-3-nitrobenzenesulfonamide, a closely related chemical, have been used to synthesize primary sulfonamides with strong inhibition of human carbonic anhydrases, highlighting the potential of these compounds in medicinal chemistry (Sapegin et al., 2018).
Cytotoxic Agents and Radiosensitizers
Certain nitrobenzenesulfonamides, structurally related to N-Carbobenzoxy-2-nitrobenzenesulfonamide, have been explored as hypoxic cell selective cytotoxic agents and radiosensitizers, demonstrating their potential in cancer therapy (Saari et al., 1991).
Safety And Hazards
When handling N-Carbobenzoxy-2-nitrobenzenesulfonamide, it’s important to use personal protective equipment and prevent the dispersion of dust . It should be handled in a well-ventilated place. After handling, hands and face should be thoroughly washed . Contact with skin, eyes, and clothing should be avoided .
properties
IUPAC Name |
benzyl N-(2-nitrophenyl)sulfonylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c17-14(22-10-11-6-2-1-3-7-11)15-23(20,21)13-9-5-4-8-12(13)16(18)19/h1-9H,10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQXFHUTPNBFSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450651 | |
Record name | N-Carbobenzoxy-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Carbobenzoxy-2-nitrobenzenesulfonamide | |
CAS RN |
245365-64-4 | |
Record name | N-Carbobenzoxy-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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